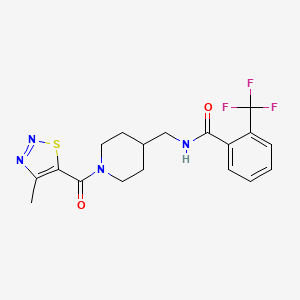

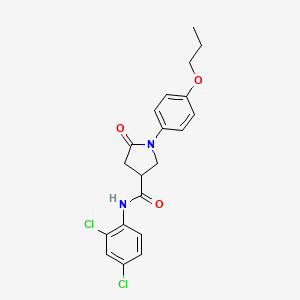

![molecular formula C9H10N2O3S B2809319 2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid CAS No. 866011-09-8](/img/structure/B2809319.png)

2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-({[3-methyl-1,3-thiazol-2(3H)-yliden]amino}carbonyl)cyclopropanecarboxylic acid” is a thiazole derivative . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The molecular formula of the compound is C9H10N2O3S, with an average mass of 226.252 Da and a monoisotopic mass of 226.041214 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Unfortunately, specific chemical reactions involving this exact compound are not available in the retrieved data.Scientific Research Applications

Synthesis and Structural Mimicry

Synthesis of Heterocyclic γ-Amino Acids 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class similar to the compound , are utilized as structural mimics of protein secondary structures like helices, β-sheets, turns, and β-hairpins. A chemical route to synthesize these compounds involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. The synthesis is versatile, accommodating a wide variety of lateral chains, and yields ATCs efficiently (Mathieu et al., 2015).

Chemical Reactions and Biological Activity

1,3-Dipolar Cycloaddition Reactions Compounds structurally related to the query chemical are involved in 1,3-dipolar cycloaddition reactions, yielding novel spiro compounds. These reactions are significant due to their high yields and the novel structures they produce, which are of interest in various research fields including medicinal chemistry (Sivakumar et al., 2013).

Cyclocondensation Reactions

Formation of Heterocyclic Compounds Cyclocondensation involving similar compounds leads to the formation of heterocyclic compounds with potential utility in various scientific applications. These reactions are notable for their ability to introduce diverse functional groups and structural motifs, offering a versatile tool for synthetic chemistry (Sokolov et al., 2014).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems . The exact mechanism of action for this specific compound is not provided in the retrieved data.

properties

IUPAC Name |

2-[(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11-2-3-15-9(11)10-7(12)5-4-6(5)8(13)14/h2-3,5-6H,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGYHAQIGNHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CSC1=NC(=O)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)

![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)

![N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2809242.png)

![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)